molecular formula C19H15N7O5S2 B11702816 4-[(2Z)-2-{3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide

4-[(2Z)-2-{3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide

Cat. No.: B11702816
M. Wt: 485.5 g/mol
InChI Key: STFUBSNULDNAPK-UHFFFAOYSA-N
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Description

4-[(2Z)-2-{3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide is a complex organic compound that features a combination of thiazole, pyrazole, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-2-{3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones.

    Coupling Reactions: The thiazole and pyrazole rings are then coupled through a series of condensation reactions, often involving hydrazine derivatives.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings.

    Reduction: Reduction reactions can target the nitro group on the phenyl ring, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines are common products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

Medicinally, the compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[(2Z)-2-{3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the normal function of the target molecule. This inhibition can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2Z)-2-{3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide
  • 4-[(2Z)-2-{3-methyl-1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide
  • 4-[(2Z)-2-{3-methyl-1-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, for example, allows for specific interactions that are not possible with similar compounds containing amino or hydroxyl groups.

Properties

Molecular Formula

C19H15N7O5S2

Molecular Weight

485.5 g/mol

IUPAC Name

4-[[5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide

InChI

InChI=1S/C19H15N7O5S2/c1-11-17(23-22-13-5-7-15(8-6-13)33(20,30)31)18(27)25(24-11)19-21-16(10-32-19)12-3-2-4-14(9-12)26(28)29/h2-10,24H,1H3,(H2,20,30,31)

InChI Key

STFUBSNULDNAPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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